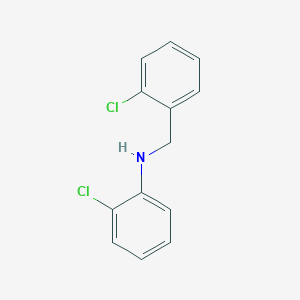

Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- is a chlorinated aromatic amine characterized by a benzene ring substituted with a methylamine group at the 2-position and an additional 2-chlorophenyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- typically involves the reaction of 2-chlorobenzylamine with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of the adjacent chlorine enhances the electrophilicity of the aromatic ring, facilitating displacement by nucleophiles.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Chlorine Displacement | Hydroxide ions (OH⁻), aqueous NaOH, heat | 2-hydroxy-N-(2-chlorophenyl)benzenemethanamine | Regioselectivity influenced by steric and electronic effects of substituents. |

| Amine Substitution | Aliphatic amines (e.g., methylamine), DMF, 80–100°C | N-(2-chlorophenyl)-2-(alkylamino)benzenemethanamine | Requires catalytic Lewis acids (e.g., FeCl₃) for enhanced reactivity. |

Acid-Base Reactions

The primary amine group participates in acid-base chemistry, forming stable ammonium salts with mineral and organic acids.

| Acid | Reaction Conditions | Product | Applications |

|---|---|---|---|

| HCl | Room temperature, ethanol solvent | Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- hydrochloride | Improves solubility for pharmacological studies. |

| H₂SO₄ | Low-temperature titration | Corresponding sulfate salt | Used in purification and crystallization processes. |

Condensation Reactions

The amine group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases, which are intermediates in heterocyclic synthesis.

| Carbonyl Compound | Conditions | Product | Notes |

|---|---|---|---|

| Formaldehyde | Ethanol, reflux | N-(2-chlorophenyl)-2-chloro-benzylideneamine | Stabilized by conjugation with aromatic rings. |

| Acetophenone | Glacial acetic acid, 120°C | (E)-N-(1-phenylethylidene)-2-chloro-N-(2-chlorophenyl)benzenemethanamine | Stereoselectivity driven by bulky substituents. |

Oxidation

The amine group oxidizes to nitro or nitroso derivatives under strong oxidizing conditions:

-

KMnO₄/H₂SO₄ : Forms 2-chloro-N-(2-chlorophenyl)benzenenitromethane.

-

CrO₃/AcOH : Yields nitrosamine derivatives, though overoxidation can lead to degradation.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chlorines to hydrogen, but this is less common due to the stability of C-Cl bonds.

Catalytic Coupling Reactions

In the presence of Ru-based catalysts (e.g., [(PCy₃)(CO)RuH]₄(O)(OH)₂), the compound participates in deaminative coupling with aliphatic amines to form unsymmetric secondary amines. For example:

-

Cyclohexylamine + Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- → N-Cyclohexyl-N'-(2-chlorophenyl)-2-chlorobenzenemethanamine .

Conditions : Chlorobenzene solvent, 130°C, 16 hours .

Biological Interaction Mechanisms

The compound inhibits plasmin and thrombin through hydrogen bonding and hydrophobic interactions with active-site residues. This anticoagulant activity is pH-dependent, with optimal inhibition observed at physiological pH (7.4).

Scientific Research Applications

Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and pharmaceutical applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

The biological and physicochemical properties of benzenemethanamine derivatives are highly influenced by substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Positional Isomerism : The substitution pattern on the phenyl ring (e.g., 2-chloro vs. 4-chloro) alters electronic effects. For instance, the 4-chloro derivative in may exhibit reduced steric hindrance compared to the 2-chloro analog.

- Hydrochloride Salts : The hydrochloride form (e.g., ) enhances water solubility, critical for pharmaceutical formulations.

- Complex Substituents: Flumetralin incorporates electron-withdrawing groups (NO₂, CF₃), increasing its stability and agrochemical efficacy.

Pharmacological Activity of Chlorophenyl Derivatives

Evidence from anti-inflammatory studies on chlorophenyl-substituted compounds reveals structure-activity relationships:

Table 2: Anti-Inflammatory Activity of Selected Derivatives

| Compound (Substituent Position) | Edema Inhibition (%) | Reference Standard (Phenylbutazone) |

|---|---|---|

| 5b (2-chlorophenyl) | 36.00% | 42.00% |

| 5d (4-chlorophenyl) | 35.97% | |

| 5f (3-chlorophenyl) | 36.25% |

Insights :

- Chlorine position (2-, 3-, or 4-) has minimal impact on anti-inflammatory activity in this series, suggesting that electronic effects may dominate over steric factors.

- All derivatives showed lower activity than phenylbutazone, highlighting the need for optimized substituents.

Solubility and Stability:

Biological Activity

Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)-, also known as 2-chloro-N-(2-chlorophenyl)methanamine, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzene ring with two chlorine substituents and an amine group, which contributes to its reactivity and biological interactions. Its chemical structure can be represented as follows:

The biological activity of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity

Research indicates that Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of Benzenemethanamine were tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Kawabata et al. (2007) demonstrated that the compound could reduce the levels of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound modulates immune responses, providing a basis for its use in treating conditions like rheumatoid arthritis .

Case Study 3: Anticancer Activity

A study exploring the anticancer effects of this compound revealed that it could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy .

Q & A

Q. Basic: What are the optimized synthetic routes for Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)-?

Answer:

A common approach involves nucleophilic substitution or reductive amination. For example:

- Step 1: React 2-chlorobenzyl chloride with 2-chloroaniline under reflux in ethanol/water (1:1) with NaHCO₃ as a base.

- Step 2: Purify the crude product via recrystallization from hot ethanol (yield ~80%) .

- Alternative Method: Use catalytic hydrogenation with Pd/C in methanol for intermediates requiring reduction .

| Reaction Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol/water | |

| Temperature | Reflux (~78°C) | |

| Yield | 80% after recrystallization |

Q. Basic: How to characterize the molecular structure of this compound?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- X-ray Crystallography: Refine data with SHELXL (for small-molecule structures) and visualize using ORTEP-III .

- Validation: Apply PLATON to check for structural anomalies (e.g., twinning, disorder) .

- Spectroscopy: Confirm functional groups via FT-IR and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Q. Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

Address discrepancies using:

- Multi-Technique Validation: Cross-validate NMR/IR with X-ray data. For example, inconsistent NOE effects in NMR may indicate conformational flexibility, resolvable via temperature-dependent studies .

- Computational Chemistry: Predict NMR chemical shifts (e.g., using Gaussian or ADF) and compare with experimental data .

- High-Resolution Crystallography: Re-collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. Advanced: How to determine reactive sites for further functionalization?

Answer:

- Computational Prediction: Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient aromatic carbons (e.g., para to Cl substituents) .

- Experimental Probes: Perform electrophilic substitution reactions (e.g., nitration) and monitor regioselectivity via LC-MS .

Q. Advanced: What strategies improve crystallization for structural analysis?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) or mixtures (hexane:ethyl acetate) to induce slow nucleation.

- Additives: Introduce trace amounts of co-solvents (e.g., 1% dioxane) to modify crystal packing .

- Temperature Gradients: Use a gradient from 4°C to room temperature to grow larger, higher-quality crystals .

Q. Safety: What precautions are necessary when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of chloroaromatic vapors .

- Spill Management: Neutralize with 10% NaOH solution and absorb with vermiculite .

Properties

CAS No. |

88450-73-1 |

|---|---|

Molecular Formula |

C13H11Cl2N |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

2-chloro-N-[(2-chlorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H11Cl2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 |

InChI Key |

QJLOCCVVLZHSDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.